molecular formula C22H14BrN3O5 B5153888 N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide

Cat. No.: B5153888
M. Wt: 480.3 g/mol
InChI Key: DQYBGYKHNYPETE-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide is a complex organic compound that features a bromophenyl group, a dioxoisoindolyl group, and a nitrobenzamide group

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-16-9-5-14(6-10-16)13-24(20(27)15-7-11-17(12-8-15)26(30)31)25-21(28)18-3-1-2-4-19(18)22(25)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBGYKHNYPETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the dioxoisoindolyl intermediate: This involves the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Coupling reaction: The bromophenyl intermediate is then coupled with the dioxoisoindolyl intermediate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Nitration: The final step involves nitrating the coupled product using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The nitro group can be replaced by other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Amine derivatives: From the reduction of the nitro group.

    Substituted phenyl derivatives: From nucleophilic substitution of the bromophenyl group.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or bacterial infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The bromophenyl and nitrobenzamide groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxoisoindolyl group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methyl-N-phenylbenzamide: Similar structure but lacks the dioxoisoindolyl group.

    N-(4-bromophenyl)-N-(1,3-dioxoisoindol-2-yl)acetamide: Similar but with an acetamide group instead of a nitrobenzamide group.

Uniqueness

N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for further functionalization, while the dioxoisoindolyl group provides a rigid, planar structure that can interact with biological targets in a specific manner.

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